Oplodiol
Oplodiol
Oplodiol is a carbobicyclic compound that is 1,2,3,4,4a,5,8,8a-octahydronaphthalene which is substituted by hydroxy groups at positions 1 and 4, an isoopropyl group at position 7, and by methyl groups at positions 1 and 4a (the 1S,4R,4aR,8aR isomer). A sesquiterpenoid plant metabolite. It has a role as a plant metabolite. It is a tertiary alcohol, a secondary alcohol, a carbobicyclic compound, a sesquiterpenoid and a member of octahydronaphthalenes.
Oplodiol is a natural product found in Cryptomeria japonica, Artemisia japonica, and other organisms with data available.
Oplodiol is a natural product found in Cryptomeria japonica, Artemisia japonica, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
13902-62-0
VCID:
VC0084516
InChI:
InChI=1S/C15H26O2/c1-10(2)11-5-7-14(3)12(9-11)15(4,17)8-6-13(14)16/h5,10,12-13,16-17H,6-9H2,1-4H3/t12-,13-,14-,15+/m1/s1
SMILES:
CC(C)C1=CCC2(C(CCC(C2C1)(C)O)O)C
Molecular Formula:
C15H26O2
Molecular Weight:
238.368
Oplodiol
CAS No.: 13902-62-0
Cat. No.: VC0084516
Molecular Formula: C15H26O2
Molecular Weight: 238.368
* For research use only. Not for human or veterinary use.
Specification
| Description | Oplodiol is a carbobicyclic compound that is 1,2,3,4,4a,5,8,8a-octahydronaphthalene which is substituted by hydroxy groups at positions 1 and 4, an isoopropyl group at position 7, and by methyl groups at positions 1 and 4a (the 1S,4R,4aR,8aR isomer). A sesquiterpenoid plant metabolite. It has a role as a plant metabolite. It is a tertiary alcohol, a secondary alcohol, a carbobicyclic compound, a sesquiterpenoid and a member of octahydronaphthalenes. Oplodiol is a natural product found in Cryptomeria japonica, Artemisia japonica, and other organisms with data available. |
|---|---|
| CAS No. | 13902-62-0 |
| Molecular Formula | C15H26O2 |
| Molecular Weight | 238.368 |
| IUPAC Name | (1R,4S,4aR,8aR)-4,8a-dimethyl-6-propan-2-yl-1,2,3,4a,5,8-hexahydronaphthalene-1,4-diol |
| Standard InChI | InChI=1S/C15H26O2/c1-10(2)11-5-7-14(3)12(9-11)15(4,17)8-6-13(14)16/h5,10,12-13,16-17H,6-9H2,1-4H3/t12-,13-,14-,15+/m1/s1 |
| SMILES | CC(C)C1=CCC2(C(CCC(C2C1)(C)O)O)C |
| Appearance | Powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator